Fumonisin FP3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

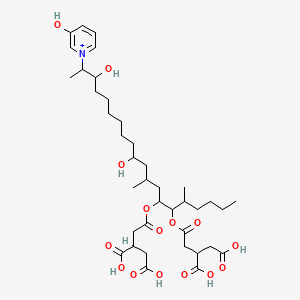

Fumonisin FP3, also known as fumonisin FP(3), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm.

科学研究应用

Toxicological Implications

Fumonisins, including FP3, are known to have significant toxic effects on both animals and humans. Research indicates that exposure to fumonisins can lead to:

- Carcinogenic Effects : Classified as Group 2B carcinogens by the International Agency for Research on Cancer (IARC), fumonisins have been linked to increased risks of esophageal cancer in certain populations, particularly in regions where corn is a staple food .

- Neurotoxicity : Fumonisin exposure has been associated with neural tube defects and other developmental issues .

- Hepatotoxicity and Nephrotoxicity : Studies show that fumonisins can cause liver and kidney damage in various animal models .

Bioremediation Strategies

Research has focused on utilizing natural sorbents to mitigate the effects of fumonisin contamination in agricultural products. For instance, montmorillonite clays have demonstrated efficacy in sorbing fumonisins from contaminated feeds, thereby reducing their bioavailability and toxicity .

| Sorbent Material | Effectiveness (%) | Type of Interaction |

|---|---|---|

| Montmorillonite Clay | 27% reduction in urinary FB1 | Positive charge interaction |

| Ferrihydrite | 15% reduction in urinary FB1 | Negative charge interaction |

Feed Additives

Recent studies have explored the use of fumonisin-degrading enzymes as feed additives. For example, an enzyme product named FUM zyme was shown to significantly reduce the sphinganine/sphingosine ratio in piglets fed fumonisin-contaminated diets, indicating a reduction in fumonisin toxicity .

Biomarker Development

Fumonisin B1 has been studied as a potential biomarker for exposure assessment. Urinary levels of fumonisin B1 can reflect dietary intake and exposure levels in populations consuming contaminated foods . This approach aids in epidemiological studies linking exposure to health outcomes.

Pathophysiological Studies

Research has also focused on understanding the mechanisms by which fumonisins disrupt sphingolipid metabolism. The accumulation of sphinganine due to fumonisin exposure is a critical area of study for developing therapeutic interventions against its toxic effects .

Case Study 1: Ghanaian Population

In a study conducted among a Ghanaian population co-exposed to aflatoxins and fumonisins, treatment with NovaSil (a clay-based sorbent) resulted in significant reductions in urinary levels of fumonisin B1 over time. This underscores the potential for using sorbents as a public health intervention strategy .

Case Study 2: Animal Models

A feeding trial involving piglets demonstrated that supplementation with FUM zyme reduced the adverse effects of fumonisins on growth and health parameters compared to control groups. The study highlighted the enzyme's role in mitigating toxicity without impacting overall growth rates significantly .

属性

CAS 编号 |

182063-60-1 |

|---|---|

分子式 |

C39H62NO15+ |

分子量 |

784.9 g/mol |

IUPAC 名称 |

2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C39H61NO15/c1-5-6-12-25(3)37(55-36(49)22-28(39(52)53)20-34(46)47)32(54-35(48)21-27(38(50)51)19-33(44)45)18-24(2)17-29(41)13-9-7-8-10-15-31(43)26(4)40-16-11-14-30(42)23-40/h11,14,16,23-29,31-32,37,41,43H,5-10,12-13,15,17-22H2,1-4H3,(H4-,42,44,45,46,47,50,51,52,53)/p+1 |

InChI 键 |

SJFPAYWMTYRRGT-UHFFFAOYSA-O |

SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

规范 SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

同义词 |

fumonisin FP(3) fumonisin FP3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。